2,2,3,3-Tetrafluoro-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

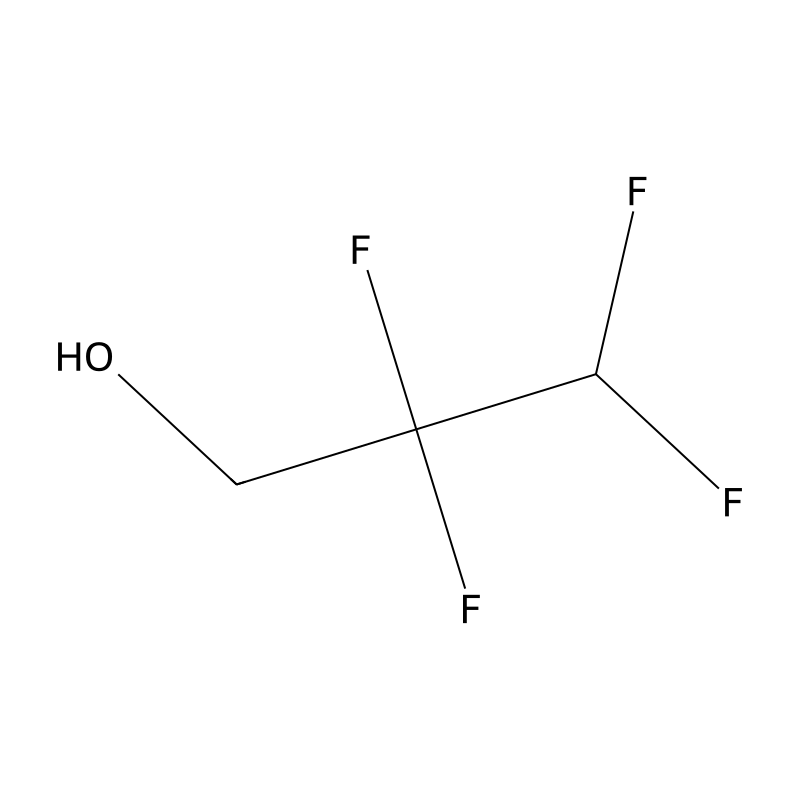

2,2,3,3-Tetrafluoro-1-propanol is a fluorinated alcohol with the chemical formula C₃H₄F₄O and a molecular weight of approximately 132.0569 g/mol. It is characterized by the presence of four fluorine atoms attached to a propane backbone, specifically at the second and third carbon positions. This compound is also known by several other names, including 1H,1H,3H-tetrafluoro-1-propanol and 2,2,3,3-tetrafluoropropanol. It appears as a colorless to pale yellow liquid with a boiling point of 109 degrees Celsius and a flash point of 43 degrees Celsius .

Solvent and Reaction Media:

- Due to its high boiling point (107-109 °C), 2,2,3,3-tetrafluoro-1-propanol serves as a non-aqueous solvent for various polar and non-polar compounds [].

- Its inertness towards many reagents makes it suitable for various chemical reactions, including organometallic and fluorination reactions [, ].

- Additionally, its miscibility with both water and organic solvents allows for biphasic reactions and extractions [].

Pharmaceutical Research:

- 2,2,3,3-Tetrafluoro-1-propanol is being explored as a potential drug delivery system due to its ability to improve the solubility and bioavailability of poorly soluble drugs [].

- Its fluorinated structure can also contribute to the targeting of specific tissues or cells within the body [].

Material Science:

- Esterification: Reacting with carboxylic acids to form esters.

- Dehydration: Under acidic conditions, it can lose water to form alkenes.

- Halogenation: The hydroxyl group can be replaced by halogens in the presence of halogenating agents.

The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize certain intermediates in reactions .

Several methods exist for synthesizing 2,2,3,3-tetrafluoro-1-propanol:

- Fluorination of Propanol: This involves the direct fluorination of propanol using fluorinating agents under controlled conditions.

- Hydrofluorination: The reaction of perfluoropropene with water in the presence of catalysts can yield this compound.

- Reduction Reactions: Starting from perfluoropropanol derivatives, reduction processes can also lead to the formation of 2,2,3,3-tetrafluoro-1-propanol .

2,2,3,3-Tetrafluoro-1-propanol has various applications across different fields:

- Solvent: It is used as a solvent in organic synthesis due to its unique properties.

- Chemical Intermediate: The compound serves as an intermediate in the synthesis of other fluorinated compounds.

- Refrigerants: Its properties make it suitable for use in refrigeration applications .

Several compounds share structural similarities with 2,2,3,3-tetrafluoro-1-propanol. These include:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| 1H-perfluoropropanol | C₃H₃F₅O | Fully fluorinated except for one hydrogen; more hydrophobic. |

| 1H-perfluorobutanol | C₄H₅F₉O | Similar structure but with an additional carbon; higher molecular weight. |

| 1H-perfluoro-2-propanol | C₃H₂F₈O | Fluorination at different positions; different reactivity profile. |

The uniqueness of 2,2,3,3-tetrafluoro-1-propanol lies in its balanced combination of hydrophilic (due to the hydroxyl group) and hydrophobic (due to multiple fluorine atoms) characteristics. This dual nature allows it to function effectively in diverse chemical environments compared to its fully fluorinated counterparts .

2,2,3,3-Tetrafluoro-1-propanol (TFP) emerged as a significant fluorinated alcohol in the late 20th century, driven by industrial demand for specialized solvents and intermediates. Early synthesis routes involved radical polymerization of tetrafluoroethylene with methanol in the presence of initiators like di-tert-butyl peroxide, achieving yields up to 95% under optimized conditions. The compound gained prominence due to its role in optical media production, serving as a critical dye solvent for CD-R and DVD-R manufacturing. Advances in microreactor technology further refined its synthesis, enabling precise control over reaction parameters such as temperature (40–125°C) and residence time (30–60 seconds). Industrial-scale production methods, including continuous gas-phase processes, solidified TFP’s position as a commercially viable fluorochemical.

Nomenclature and Identification Systems

TFP is systematically named 2,2,3,3-tetrafluoropropan-1-ol under IUPAC guidelines. Alternative designations include:

- 1H,1H,3H-Tetrafluoro-1-propanol (CAS: 76-37-9)

- Tetrafluoropropyl alcohol (EINECS: 200-955-5)

- 1,1,3-Trihydroperfluoro-1-propanol

Its molecular formula (C₃H₄F₄O) and weight (132.06 g/mol) are consistent across spectroscopic databases, with a characteristic SMILES notation of OCC(F)(F)C(F)F. Regulatory identifiers include UN1993 (Class 3 hazardous material) and RTECS UB9400000.

Position in Fluorinated Organic Chemistry

TFP belongs to the fluorinated alcohol family, distinguished by four fluorine atoms at the β-positions. Unlike 2,2,2-trifluoroethanol (TFE), which exhibits strong hydrogen-bond-donating ability, TFP’s tetrafluorination enhances thermal stability (boiling point: 106–109°C) and lipophilicity (logP ≈ 1.32). The C–F bond’s electronegativity (3.98) and low polarizability (0.56 × 10⁻²⁴ cm³) contribute to its inertness toward nucleophilic substitution, a trait exploited in catalytic systems requiring non-coordinating solvents. Comparative studies highlight TFP’s unique solvent effects, such as stabilizing α-helical peptide conformations and facilitating transition metal-catalyzed C–H functionalizations.

Significance in Organofluorine Research

TFP’s applications span multiple domains:

- Materials Science: As a co-solvent in fluorinated acrylic resin synthesis, TFP improves polymer solubility and film-forming properties.

- Pharmaceuticals: Serves as a reaction medium for lactamization and tricyclic piperazinedione synthesis under microwave conditions (250°C, 1 hour).

- Environmental Chemistry: Research explores its mineralization via UV oxidation in three-phase fluidized bed reactors, addressing non-biodegradability concerns.

- Separation Technology: Zeolitic imidazolate framework-8 porous ionic liquids (ZIF-8-PILs) achieve 88.1% extraction efficiency for TFP-water mixtures.

Recent innovations include supercritical CO₂-assisted desorption from activated carbon, highlighting TFP’s role in sustainable separation processes.

Tables

Table 1: Physicochemical Properties of TFP

| Property | Value | Source |

|---|---|---|

| Boiling Point | 106–109°C | |

| Density (20°C) | 1.471–1.48 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.319–1.321 | |

| Flash Point | 43–49°C | |

| Water Solubility | Miscible |

Table 2: Key Synthetic Routes for TFP

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Radical Polymerization | TFE + MeOH, 40–125°C, 20–30 hours | 95% | |

| Microreactor Synthesis | Di-tert-butyl peroxide, 40°C, 30s | 92% | |

| Gas-Phase Fluorination | HF, SbCl₅ catalyst, 70–120°C | 85% |

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H319 (65.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (57.32%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (40.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Synthesis and applications of vegetable oil-based fluorocarbon water repellent agents on cotton fabrics

Tao Zhao, Junzhi Zheng, Gang SunPMID: 24750623 DOI: 10.1016/j.carbpol.2012.02.070

Abstract

Vegetable oil-based fluorocarbon water repellent agents were prepared by chemical modifications of different vegetable oils - soybean and linseed oils through several reactions, including saponification, acidification, acylation of vegetable oil and trans-esterification with 2,2,2-trifluoroethanol and 2,2,3,3-tetrafluoropropanol. The resulted fluorocarbon agents were then copolymerized with styrene. The structures of the vegetable oil based agents were characterized by FT-IR and NMR. By evaluating water contact angle and time of water disappearance on cotton fabrics, as well as whiteness and breaking strength of cotton fabrics that were treated by these agents, optimum fabric finishing conditions were explored. The cotton fabrics finished with the vegetable oil-based fluorocarbon agents showed excellent water repellency, while other properties of the cotton fabrics declined to certain level. The linseed oil-based tetrafluoropropanol water repellent agent displayed the highest water repellency among all modified oils. All the treated fabrics exhibited good durability of water repellency. The linseed oil-based tetrafluoropropanol water repellent agent demonstrated the best durability among all repellent agents.Mineralization and defluoridation of 2,2,3,3-tetrafluoro -1-propanol (TFP) by UV oxidation in a novel three-phase fluidized bed reactor (3P-FBR)

Yu-Jen Shih, Meng-Tso Tsai, Yao-Hui HuangPMID: 23453590 DOI: 10.1016/j.watres.2013.02.007

Abstract

2,2,3,3-Tetrafluoro-1-propanol (TFP, C3H4F4O, M.W. = 132.06) is extensively used as the solvent in CD-R and DVD-R fabrication. Since it has a fluorinated alky-chain configuration and is non-biodegradable, its treatment by conventional oxidation methods is typically very inefficient. In this work, novel three-phase fluidized bed reactor (3P-FBR, 7.5 cm in diameter, 50 cm high) that combines photo oxidation (UV/H2O2, one of AOPs (Advanced Oxidation Process) and adsorption (BT5 iron oxide as adsorbent) processes is designed for mineralizing and defluorinizing TFP wastewater. The experimental results reveal that TFP can be efficiently mineralized, and the BT5 that is circulated by aeration in the 3P-FBR system can remove the released fluoride ions in the reaction period. Irradiation with 254 nm UV and a 10 mM H2O2 dose yield a TOC removal of TFP (1.39 mM, equivalent to an initial TOC of 50 ppm) of over 99.95% in 2 h, and 99% of fluoride was removed by BT5 with an adsorption capacity of 24.1 mg-F g(-1).Mineralization and deflourization of 2,2,3,3-tetrafluoro-1-propanol (TFP) by UV/persulfate oxidation and sequential adsorption

Yu-Jen Shih, Widha Nirwana Putra, Yao-Hui Huang, Jie-Cheng TsaiPMID: 22947256 DOI: 10.1016/j.chemosphere.2012.08.010

Abstract

This work demonstrates the combination of UV/persulfate and adsorption processes for treating 2,2,3,3-tetrafluoro-1-propanol (TFP) wastewater. Under the optimum conditions, 20mM persulfate (S(2)O(8)(2-)), 254 nm UV-C, and pH 3, 99.7% of TOC removal from an initial TFP solution of 1.39 mM was achieved. The photolysis of persulfate (S(2)O(8)(2-)) by UV irradiation yielded the sulfate radical (SO(4)(-)) with high activity, which mineralized most of the TFP in 2h. The released fluoride ions were then removed by using a waste iron oxide, BT-4 adsorbent. 20 g L(-1) BT-4 adsorbed 95% of the fluoride that was produced by mineralization of 1.39 mM TFP. The kinetics and isotherms of adsorption were examined to determine the fluoride removal efficiency of BT-4 which co-existed with the sulfate ions from the consumed sulfate radicals. Accordingly, the kinetics of adsorption was described by a pseudo-second-order rate model, while the adsorption isotherms were well fitted with the Langmuir model. BT-4 had a high adsorption capacity of 26.4 mg g(-1) (25°C) in removing the fluoride from TFP mineralization, suggesting that the co-existing sulfate ions never significantly affected the fluoride removal efficiency.Supercritical CO2 desorption of activated carbon loaded with 2,2,3,3-tetrafluoro-1-propanol in a rotating packed bed

Chung-Sung Tan, Pei-Lun LeePMID: 18409651 DOI: 10.1021/es702162y

Abstract

Desorption of activated carbon loaded with 2,2,3,3-tetrafluoro-1-propanol (TFP) by supercritical carbon dioxide in a rotating packed bed was investigated in this study. The experimental data show that the time required to achieve complete desorption of TFP from activated carbon in a rotating packed bed was much lower than that in a static packed bed. The reduction of desorption time is attributed to the presence of centrifugal force. The supercritical CO2 desorption efficiency in a rotating packed bed was observed to increase with increasing rotation speed, pressure, and C02 flow rate. To enhance desorption efficiency, a smaller activated carbon particle size was suggested. At low operating pressures such as 8.96 and 11.72 MPa, a better desorption efficiency was found to occur at lower temperatures in a temperature range of 305-335 K. However, at high operating pressures such as 15.86 MPa, a temperature of 315 K was found to be more appropriate for desorption, as compared to other temperatures. Due to a reduction of packed bed volume and an increase in desorption efficiency, supercritical CO2 desorption in a rotating packed bed is suggested for recovering TFP from the exhaust gases.Conformational analysis and vibrational assignments of 2,2,3,3-tetrafluoro-1-propanol CHF2CF2CH2OH as three-rotors system

Hassan M Badawi, Wolfgang FörnerPMID: 16920008 DOI: 10.1016/j.saa.2006.04.045